molecular formula C15H12FNaO2 B11857439 Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate

Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate

Cat. No.: B11857439
M. Wt: 266.24 g/mol
InChI Key: PNALXQDSKLVLDV-UHFFFAOYSA-M
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Description

Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a sodium salt of a carboxylic acid, with a biphenyl core substituted with a fluoro and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate typically involves the following steps:

    Nitration and Reduction: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene.

    Coupling and Esterification: The biphenyl core is constructed through Suzuki coupling reactions, followed by esterification to introduce the acetate group.

Industrial Production Methods: Industrial production methods for this compound are likely to involve large-scale nitration, reduction, and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluoro and methyl groups on the biphenyl core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent being introduced or removed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methyl groups on the biphenyl core can influence the compound’s binding affinity and specificity. The acetate group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    2-Fluoro-3-methylbiphenyl: Lacks the acetate group, which may affect its solubility and reactivity.

    2-Fluoro-4-methylbiphenyl: Similar structure but different substitution pattern, leading to variations in chemical properties.

    2-Fluoro-3-methylbenzoic acid: Contains a carboxylic acid group instead of an acetate group, influencing its acidity and reactivity.

Properties

Molecular Formula

C15H12FNaO2

Molecular Weight

266.24 g/mol

IUPAC Name

sodium;2-(3-fluoro-2-methyl-4-phenylphenyl)acetate

InChI

InChI=1S/C15H13FO2.Na/c1-10-12(9-14(17)18)7-8-13(15(10)16)11-5-3-2-4-6-11;/h2-8H,9H2,1H3,(H,17,18);/q;+1/p-1

InChI Key

PNALXQDSKLVLDV-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1F)C2=CC=CC=C2)CC(=O)[O-].[Na+]

Origin of Product

United States

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